molecular formula C19H20N2O2 B6563354 3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-50-5

3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6563354
CAS No.: 922130-50-5
M. Wt: 308.4 g/mol
InChI Key: BWRGLKIQFGYGCN-UHFFFAOYSA-N
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Description

    Starting Materials: 3,5-dimethylbenzoic acid and the synthesized tetrahydroquinoline derivative.

    Reaction: Amide coupling reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Conditions: Room temperature to moderate heating, typically in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and recyclable catalysts.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Tetrahydroquinoline Core

      Starting Materials: Aniline derivatives and ketones.

      Reaction: Povarov reaction, which involves the cycloaddition of an imine (formed from aniline and formaldehyde) with an alkene.

      Conditions: Acidic catalysts such as trifluoroacetic acid (TFA) under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized at the methyl groups or the tetrahydroquinoline ring.

      Reagents: KMnO₄, CrO₃.

      Conditions: Aqueous or organic solvents, often under reflux.

  • Reduction: : Reduction of the carbonyl group in the tetrahydroquinoline moiety.

      Reagents: NaBH₄, LiAlH₄.

      Conditions: Typically in anhydrous solvents like THF or ethanol.

  • Substitution: : Electrophilic aromatic substitution on the benzamide ring.

      Reagents: Halogens, nitrating agents.

      Conditions: Acidic or basic conditions depending on the substituent.

Major Products

    Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways can involve:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Acting as agonists or antagonists at specific receptors.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the 3,5-dimethyl substitution, which may affect its reactivity and biological activity.

    3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

    Substitution Pattern: The 3,5-dimethyl substitution on the benzamide ring provides unique steric and electronic properties.

    Biological Activity: The specific arrangement of functional groups may result in distinct pharmacological profiles compared to similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-8-13(2)10-15(9-12)19(23)20-16-5-6-17-14(11-16)4-7-18(22)21(17)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRGLKIQFGYGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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